molecular formula C8H18N2 B12830432 Rel-(2R,6R)-1-ethyl-2,6-dimethylpiperazine

Rel-(2R,6R)-1-ethyl-2,6-dimethylpiperazine

Cat. No.: B12830432
M. Wt: 142.24 g/mol
InChI Key: GKHLJUSYIJMTQH-HTQZYQBOSA-N
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Description

Rel-(2R,6R)-1-ethyl-2,6-dimethylpiperazine is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2R,6R)-1-ethyl-2,6-dimethylpiperazine typically involves the use of chiral resolution techniques to obtain the desired enantiomer. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve enantioselective synthesis. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chiral resolution processes or the use of biocatalysts to achieve high enantiomeric purity. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Rel-(2R,6R)-1-ethyl-2,6-dimethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Rel-(2R,6R)-1-ethyl-2,6-dimethylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(2R,6R)-1-ethyl-2,6-dimethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(2R,6R)-1-ethyl-2,6-dimethylpiperazine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to other similar compounds. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in research and potential therapeutic applications .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2R,6R)-1-ethyl-2,6-dimethylpiperazine

InChI

InChI=1S/C8H18N2/c1-4-10-7(2)5-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t7-,8-/m1/s1

InChI Key

GKHLJUSYIJMTQH-HTQZYQBOSA-N

Isomeric SMILES

CCN1[C@@H](CNC[C@H]1C)C

Canonical SMILES

CCN1C(CNCC1C)C

Origin of Product

United States

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